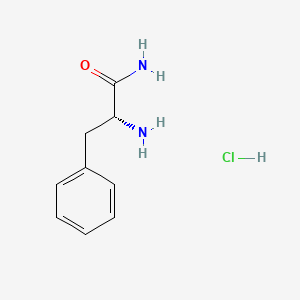

H-D-Phe-NH2 hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for H D Phe Nh2 Hcl

Peptide Synthesis Strategies Employing D-Phenylalanine Amide Hydrochloride

The integration of H-D-Phe-NH2 HCl into peptide chains is a critical aspect of synthetic peptide chemistry, offering pathways to novel therapeutic agents and research tools. Both liquid-phase and solid-phase strategies are employed, each with distinct advantages and challenges.

Liquid-Phase Peptide Synthesis Techniques for this compound Integration

Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, involves the stepwise addition of amino acids in a homogenous solution. bachem.com This classical approach remains valuable for the synthesis of short peptides and for large-scale production where purification of intermediates is feasible. bachem.comresearchgate.net

In the context of integrating this compound, LPPS typically involves the coupling of an N-terminally protected amino acid to the free amine of D-phenylalanine amide hydrochloride. The reaction is facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in an appropriate organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.govgoogle.comgoogle.com The choice of solvent is crucial to ensure the solubility of all reactants. mdpi.com

A key advantage of LPPS is the ability to purify and characterize intermediates at each step, ensuring the quality of the final peptide. researchgate.net However, this can also be a drawback, as it is a time-consuming and labor-intensive process, particularly for longer peptides. bachem.com To enhance efficiency, strategies like the Group-Assisted Purification (GAP) chemistry have been explored, which simplify purification by avoiding chromatography and recrystallization. nih.gov

One documented example involves the coupling of Z-D-Nal-OH with H-D-Phe-OMe in a liquid-phase synthesis approach to create a dipeptide fragment. google.com Another study details the synthesis of a dipeptide by coupling a Boc-protected amino acid with D-alanine amide hydrochloride, a similar C-terminal amide, in acetonitrile (B52724). google.com These examples highlight the general principles applicable to the integration of this compound.

Solid-Phase Peptide Synthesis Approaches and this compound

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the predominant method for synthesizing peptides due to its efficiency and ease of automation. masterorganicchemistry.com In SPPS, the peptide is assembled on a solid support (resin), which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. masterorganicchemistry.comjournals.co.za

The incorporation of a C-terminal amide, such as in this compound, is readily achieved in SPPS by using a resin that releases the peptide as a C-terminal amide upon cleavage. A common choice is the Rink amide resin. embrapa.br The synthesis begins with the coupling of the first N-protected amino acid to the resin. Subsequent amino acids, including a protected form of D-phenylalanine if it is not the C-terminal residue, are added in a stepwise manner. journals.co.zaembrapa.br The most common protection strategy is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the N-terminus, which is removed by a base like piperidine (B6355638) at each cycle. embrapa.br

For instance, the synthesis of a growth hormone-releasing factor analog (Tyr-D-Trp-Ala-Trp-D-Phe-NH2) was accomplished using Fmoc-based SPPS. journals.co.za In this case, the peptide was assembled on the resin, and the C-terminal amide was introduced after the synthesis of the pentapeptide. journals.co.za Alternatively, if D-phenylalanine is the C-terminal residue, a protected D-phenylalanine can be attached to the Rink amide resin, and the peptide chain is then elongated from there.

Comparative Analysis of Synthetic Yields and Purity for this compound

The choice between LPPS and SPPS for integrating this compound depends on several factors, including the desired scale of synthesis, the length of the peptide, and the required purity.

| Parameter | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |

| Scale | More suitable for large-scale synthesis. bachem.com | Typically used for small to medium-scale synthesis. |

| Yield | Can be high, but losses can occur during purification steps. | Generally high yields due to the use of excess reagents. |

| Purity | Intermediates can be purified, potentially leading to a purer final product. researchgate.net | Final product is cleaved from the resin and purified by HPLC, which can be challenging for complex peptides. |

| Time & Labor | More time-consuming and labor-intensive, especially for longer peptides. bachem.com | Faster and amenable to automation. masterorganicchemistry.com |

| Reagent Use | Can be more economical with reagents. bachem.com | Often requires a large excess of reagents. |

This table provides a general comparison of LPPS and SPPS for peptide synthesis.

For short peptides or when large quantities are needed, LPPS can be advantageous due to its scalability and potentially lower cost of raw materials. bachem.comgoogle.com However, the repetitive purification steps can lead to cumulative losses in yield. SPPS, on the other hand, is generally faster and more efficient for synthesizing longer peptides, as the purification is only performed at the final stage. The use of excess reagents in SPPS drives the coupling reactions to completion, often resulting in high crude purity before final purification by High-Performance Liquid Chromatography (HPLC).

Chemical Modification and Functionalization of this compound

The presence of the D-amino acid and the C-terminal amide in this compound makes it a valuable building block for creating peptides with enhanced properties, such as increased resistance to enzymatic degradation. google.com

Incorporation into Constrained Peptide Units

Cyclic peptides often exhibit improved metabolic stability and receptor binding affinity compared to their linear counterparts. mdpi.comntu.ac.uk The incorporation of D-amino acids like D-phenylalanine can induce specific turns in the peptide backbone, facilitating cyclization and constraining the peptide's conformation. sci-hub.seresearchgate.net

Several strategies can be employed to create cyclic peptides containing a D-phenylalanine amide residue. One common method is head-to-tail cyclization, where the N-terminus of the linear peptide is coupled to the C-terminal amide. rsc.org This can be achieved in solution after the linear peptide has been synthesized and cleaved from the solid support. Another approach involves side-chain-to-side-chain or side-chain-to-terminus cyclization. For example, a peptide containing D-phenylalanine amide could be cyclized by forming a lactam bridge between the side chains of an acidic amino acid (like aspartic acid) and a basic amino acid (like lysine). google.com

The presence of D-phenylalanine can significantly influence the resulting conformation of the cyclic peptide. sci-hub.senih.gov This strategic incorporation is a key tool for medicinal chemists designing peptides with specific three-dimensional structures to interact with biological targets. sci-hub.se For example, the cyclic octapeptide octreotide (B344500) contains a D-phenylalanine at the N-terminus, which contributes to its high stability and potent biological activity. google.com

Conjugation Strategies for this compound in Bioconjugates

Bioconjugation involves covalently linking a peptide to another molecule, such as a carrier protein, a polymer like polyethylene (B3416737) glycol (PEG), or a fluorescent dye, to enhance its properties. wikipedia.orgrsc.org Peptides containing D-phenylalanine amide can be valuable components in such bioconjugates.

The primary amine of D-phenylalanine amide can be a target for conjugation, although it is often involved in the peptide bond itself. More commonly, the peptide containing the D-phenylalanine amide moiety is assembled first, and then conjugation is achieved through a functional group on one of the other amino acid side chains within the peptide. uni-regensburg.de For instance, the ε-amino group of a lysine (B10760008) residue or the thiol group of a cysteine residue are frequently used for conjugation. wikipedia.org

Alternatively, the phenylalanine ring itself can be modified for conjugation. While direct functionalization of the phenyl ring is challenging, methods are being developed for site-selective modification. chemrxiv.orgnih.gov Another approach is to use a modified phenylalanine derivative during synthesis, such as p-azidomethyl-L-phenylalanine, which can then be used for "click chemistry" reactions to attach other molecules. iris-biotech.de

The goal of conjugation is often to improve the pharmacokinetic properties of the peptide, such as increasing its solubility, extending its half-life in circulation, or targeting it to specific tissues. The inclusion of D-amino acids like D-phenylalanine already contributes to metabolic stability, and combining this with conjugation strategies can lead to highly robust and effective peptide-based therapeutics.

Molecular Interactions and Biological Activity of H D Phe Nh2 Hcl

Mechanism of Action Studies of H-D-Phe-NH2 HCl and its Analogs

The hydrochloride salt of D-phenylalanine amide, this compound, is a derivative of the D-enantiomer of the amino acid phenylalanine. Its unique structural characteristics, including the D-configuration and the C-terminal amide, give rise to specific molecular interactions that underpin its biological activities.

This compound and its analogs exert their effects by interacting with various biological macromolecules. Research indicates that these compounds can modulate the activity of specific molecular targets, such as enzymes and receptors, which in turn alters biochemical pathways and cellular functions. For instance, certain derivatives of D-phenylalanine have been shown to interact with μ-opioid receptors, leading to analgesic effects.

Studies on various peptide analogs have demonstrated that D-phenylalanine-containing compounds can bind to different receptors. For example, analogs of the antimicrobial peptide gramicidin (B1672133) S, where D-phenylalanine is a key component, interact with bacterial plasma membranes. upf.edu In the context of neuropeptides, D-Trp-Ala-Trp-D-Phe amide is noted for its potential to interact with various receptors in the nervous system. cymitquimica.com Furthermore, modifications to D-phenylalanine residues within opioid peptides have been shown to alter receptor binding affinity and selectivity, sometimes shifting preference between μ- and δ-opioid receptors. nih.gov

A notable characteristic of this compound and related aromatic amino acid derivatives is their capacity for self-assembly into well-ordered supramolecular structures. frontiersin.org This process is driven by a combination of noncovalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking between the aromatic rings. frontiersin.orgrsc.orgthno.org

Depending on the specific conditions and the chemical nature of the molecule, these self-assembly processes can lead to the formation of a variety of nanostructures, such as nanofibers, nanotubes, nanoribbons, and spherical vesicles. researchgate.netacs.orggoogle.com For instance, di-phenylalanine peptides have been observed to form hollow nanometric channels. google.com The chirality of the amino acid plays a critical role in directing the morphology and handedness of the resulting assemblies. researchgate.netfrontiersin.org Studies have shown that pure L- and D-enantiomers of phenylalanine can form distinct fiber structures, while a mixture of the two can lead to different aggregates like crystalline flakes. acs.org

This ability to form nanostructures is being explored for applications in biomaterials and drug delivery. frontiersin.org For example, self-assembled hydrogels formed from peptide derivatives can be used to encapsulate and release therapeutic agents. frontiersin.org The co-assembly of peptide derivatives like H-Phe-Phe-NH2·HCl with other molecules, such as photosensitizers, can create functional nanomaterials for therapeutic applications like photodynamic therapy. thno.org

The interaction of this compound and its derivatives with their molecular targets can trigger or inhibit specific cellular signaling pathways. For example, the binding of D-phenylalanine-containing opioid peptides to their receptors initiates downstream signaling cascades that result in analgesia. nih.gov

In the context of bacterial cells, D-phenylalanine can be incorporated into the peptidoglycan of the cell wall, altering its structure and potentially affecting processes like biofilm formation. medchemexpress.com The modulation of cellular signaling is also a key aspect of the anti-cancer potential of some related compounds. Inhibitors of histone deacetylases (HDACs), which can be based on phenylalanine structures, affect gene regulation and can induce terminal cell differentiation and inhibit proliferation in cancer cells. acs.org

Furthermore, viruses have been shown to modulate cellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, to create a favorable environment for replication. nih.gov Research into peptide-based modulators, including those containing D-phenylalanine, is an active area for developing new therapeutic strategies that can interfere with these pathological processes. mdpi.com

Role in Supramolecular Self-Assembly and Nanostructure Formation

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies have focused on the importance of the D-configuration and the C-terminal amide group.

The use of D-amino acids, such as D-phenylalanine, in peptide-based molecules has significant implications for their biological recognition and function. A primary advantage is the enhanced stability of these molecules. cymitquimica.comfrontiersin.org Proteins and peptides in nature are almost exclusively composed of L-amino acids. pnas.org Consequently, proteases—the enzymes responsible for degrading proteins—are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. frontiersin.orgpnas.org The presence of a D-amino acid makes the peptide resistant to this enzymatic degradation, leading to a longer half-life in biological systems. cymitquimica.compnas.org

Beyond stability, the D-configuration directly influences how the molecule interacts with its biological targets. The spatial arrangement of the side chains in a D-peptide is different from that of its L-counterpart, which can lead to altered binding affinities and selectivities for receptors and enzymes. frontiersin.orgpnas.org In some cases, a D-amino acid is crucial for receptor recognition and can enhance the peptide's activity. frontiersin.org For example, in certain opioid peptide analogs, replacing an L-amino acid with a D-amino acid can significantly alter receptor affinity and selectivity. nih.gov However, this effect is highly context-dependent; in other instances, the same substitution can lead to a decrease or complete loss of activity, highlighting the precise stereochemical requirements of many biological receptors. upf.eduacadempharm.ru

Table 1: Comparative Effects of D-Amino Acid Substitution on Peptide Activity

| Peptide/Analog Class | Effect of D-Amino Acid Substitution | Key Outcome | Reference |

|---|---|---|---|

| General Peptides | Increased resistance to proteolytic enzymes. | Enhanced biological half-life and stability. | cymitquimica.comfrontiersin.orgpnas.org |

| Gramicidin S Analogs | Preserves overall β-sheet conformation but entails subtle structural alterations. | Significant modifications in biological (antimicrobial/hemolytic) activity. | upf.edu |

| Opioid Peptides (Endomorphin-2) | Replacement of Phe with D-Dmp resulted in a significant decrease in μ-receptor affinity. | Reduced receptor binding and biological activity. | nih.gov |

| Neuropeptides | Can play a key role in receptor recognition. | Potential for enhanced activity. | frontiersin.org |

The C-terminal amide group (–CONH2) is another critical structural feature that significantly influences the biological activity of peptides and their analogs. acs.org Many naturally occurring neuropeptides and peptide hormones are C-terminally amidated. acs.orgjmb.or.kr This modification neutralizes the negative charge of the C-terminal carboxylate group (–COO-), which has several important consequences. acs.orgresearchgate.net

Firstly, the removal of the negative charge can enhance the peptide's binding to its receptor. acs.orgjmb.or.kr The C-terminus of many amidated neuropeptides is thought to occupy a deep pocket within the ligand-binding site of the receptor, and the neutral amide is often a better fit than a charged carboxylate. acs.org Replacing the amide with a carboxylic acid in peptides like substance P and oxytocin (B344502) severely reduces receptor binding. acs.org

Secondly, amidation can stabilize the peptide's secondary structure, such as an α-helix. This structural stabilization can lead to a more favorable conformation for receptor binding and subsequent activation. jmb.or.krresearchgate.net For antimicrobial peptides that interact with bacterial membranes, the increased helicity upon binding is associated with greater membrane disruption and higher efficacy. researchgate.netbiorxiv.org The amide group itself can also participate in crucial hydrogen bonding interactions within the binding site. biorxiv.org

Finally, similar to the D-configuration, the amide group contributes to increased peptide stability by protecting against degradation by C-terminal carboxypeptidases. acs.org

Table 2: Impact of C-Terminal Amidation on Peptide Function

| Peptide/Analog | Effect of Amidation (vs. Carboxylate) | Key Outcome | Reference |

|---|---|---|---|

| General Neuropeptides (e.g., Substance P, Oxytocin) | Neutralizes negative C-terminal charge. | Severely reduced receptor binding when amide is replaced by a carboxylic acid. | acs.org |

| Glucagon Analogs | Increased proportion of α-helix structure. | Enhanced receptor binding activity. | jmb.or.kr |

| Amylin | Major impact on human amylin receptor activation. | 2.6-fold decrease in activity at the calcitonin receptor when amidated. | ucl.ac.uk |

| Antimicrobial Peptides (e.g., Modelin-5) | Stabilizes helix formation upon binding to membranes. | Increased efficacy in membrane disruption and antibacterial activity. | researchgate.net |

Systematic Structural Modifications and Their Functional Consequences

The biological function of peptides and amino acid derivatives like this compound is intrinsically linked to their three-dimensional structure. Systematic structural modifications are a cornerstone of medicinal chemistry and materials science, allowing researchers to probe the structure-activity relationship (SAR) and to fine-tune compounds for desired properties. Modifications to the core D-Phenylalaninamide structure can drastically alter its interactions with biological targets and its self-assembly characteristics.

Key modifications often involve changes to the amino acid backbone, the side chain, the N-terminus, or the C-terminus. Research into related peptide structures has demonstrated that even subtle changes can lead to significant functional consequences.

Chirality and Backbone Modification: The stereochemistry of the alpha-carbon is a critical determinant of biological activity. The use of a D-amino acid, as in this compound, instead of the more common L-amino acid can confer resistance to proteolytic degradation. mdpi.com Studies on dipeptide ligands have shown that specific stereochemistry is crucial for activity; for instance, an l,d-diastereomer of a potent anxiolytic dipeptide was found to be inactive, while the d,l-isomer had reduced activity. academpharm.ru The insertion of D-amino acids is also known to induce twists in self-assembled peptide hydrogels, impacting their material properties and biostability. frontiersin.org

Side-Chain Modifications: The phenyl group of D-phenylalanine is a key site for modification. Introducing halogen atoms, such as fluorine, onto the aromatic ring is a common strategy. mdpi.com Fluorination can alter the folding properties and secondary structure propensity of peptides. mdpi.com While fluorinated aromatic amino acids often maintain proteolytic stability comparable to their non-halogenated counterparts, aliphatic fluorinated residues can significantly enhance it. mdpi.com Another significant modification is the replacement of the phenylalanine residue itself. For example, substituting phenylalanine with tyrosine (Tyr) in a somatostatin (B550006) analog was performed to evaluate changes in biological activity and lipophilicity. mdpi.com

N- and C-Terminus Modifications: The terminal ends of the amino acid derivative are ripe for modification. The C-terminal amide group (-NH2) is particularly important. In studies of dipeptide TSPO ligands, replacing the C-terminal amide with a free carboxyl group, a methyl ester, or a methylamide resulted in a disappearance or significant decrease in anxiolytic activity. academpharm.ru The N-terminus can be modified by acylation. For instance, adding an N-terminal phenylpropionyl substituent was found to be optimal for the activity of a specific dipeptide ligand, corresponding to the length of a phenylalanine residue. academpharm.ru Shortening this acyl group to phenylacetyl reduced activity, while replacing the aromatic group with an aliphatic one of a similar length caused a dramatic decrease in potency, highlighting the importance of the aromatic fragment for interaction with the target. academpharm.ru

The functional consequences of these modifications are summarized in the table below, based on findings from related peptide systems.

| Modification Type | Specific Change | Observed Functional Consequence | Reference |

| Stereochemistry | Replacement of L-amino acid with D-amino acid | Can increase resistance to proteolytic enzymes. mdpi.com | mdpi.com |

| Altering stereoisomers (e.g., l,d vs d,l) | Can lead to a significant decrease or complete loss of biological activity. academpharm.ru | academpharm.ru | |

| Side Chain | Halogenation (e.g., Fluorination) | Can influence folding properties, secondary structure, and proteolytic stability. mdpi.com | mdpi.com |

| Amino Acid Substitution (e.g., Phe to Tyr) | Used to assess the impact on biological activity and lipophilicity. mdpi.com | mdpi.com | |

| C-Terminus | Amide to Carboxyl or Ester | Can lead to a significant decrease or loss of biological activity. academpharm.ru | academpharm.ru |

| N-Terminus | Alteration of N-acyl substituent length/type | Affects binding affinity and activity, demonstrating the importance of both length and aromaticity. academpharm.ru | academpharm.ru |

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the molecular interactions that govern the behavior of peptides and their derivatives at an atomic level. nih.govcuny.edu These methods allow researchers to predict physicochemical properties, explore conformational landscapes, and simulate interactions with biological targets or other molecules in a dynamic environment.

Predicting Physicochemical Properties: Computational chemistry software can be used to calculate key physicochemical properties that influence a molecule's behavior. For the related compound L-Phenylalaninamide hydrochloride (H-Phe-NH2 HCl), various properties have been calculated, which are expected to be very similar for the D-enantiomer. These properties are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Calculated Value (for L-isomer) | Method/Program | Reference |

| Topological Polar Surface Area (TPSA) | 69.11 Ų | Ertl P. et al. 2000 | ambeed.com |

| Consensus Log Po/w | 0.62 | SILICOS-IT | ambeed.com |

| Number of Rotatable Bonds | 3 | - | ambeed.com |

| Number of H-bond Acceptors | 2 | - | ambeed.com |

| Number of H-bond Donors | 2 | - | ambeed.com |

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of molecules over time. For peptides, this is particularly useful for studying self-assembly processes and interactions with biological membranes. cuny.edu Techniques like adaptive biasing force (ABF) and metadynamics are used to enhance sampling and calculate free energy landscapes, which can reveal the forces driving processes like drug permeation through a cell membrane. cuny.edu

A significant advancement in this field is the development of constant pH MD simulations. nih.govmpg.de In traditional MD, the protonation state of ionizable groups is fixed. However, in reality, this state can change depending on the local electrostatic environment and the solution's pH. mpg.de Constant pH MD allows the protonation states of residues like aspartic acid, glutamic acid, and the terminal amine of this compound to fluctuate during the simulation. mpg.de This provides a more accurate representation of the molecule's behavior under physiological conditions and is crucial for studying pH-dependent phenomena like receptor binding or transport across pH gradients. nih.gov These simulations can be used to calculate the pKa values of ionizable groups within the context of the larger molecule or assembly. mpg.de

By simulating the interactions between peptide-based drug amphiphiles and membrane bilayers, researchers can characterize the molecular forces, such as hydrogen bonding and repulsion, that govern whether a drug penetrates a cell membrane. cuny.edu Such computational studies are vital for the rational design of more effective drug delivery vehicles and for understanding the fundamental molecular interactions of compounds like this compound. cuny.edu

Preclinical Research and Therapeutic Potential of H D Phe Nh2 Hcl

In Vitro Investigations of H-D-Phe-NH2 HCl

In vitro studies are fundamental in elucidating the cellular and molecular interactions of this compound (D-Phenylalaninamide hydrochloride). These laboratory-based experiments provide critical insights into its mechanism of action, potential as a therapeutic agent, and utility in various biochemical applications.

Cellular assays are crucial for determining the biological effects of this compound at the cellular level. Various methodologies have been employed to assess its impact on cell viability, uptake, and specific functional responses. For instance, cytotoxicity can be evaluated using MTT assays, which measure the metabolic activity of cells as an indicator of their health. To visualize how the compound or its conjugates enter cells, confocal microscopy is often used with fluorescently-labeled versions of the molecule.

Furthermore, cell-based adhesion assays have been utilized to isolate and study integrin antagonists from snake venom, indicating the broader applicability of such assays in research involving peptide derivatives. creative-peptides.com In studies on human melanoma MNT-1 cells, amidated amino acids have been screened to assess their effects on melanin (B1238610) content and cell viability, demonstrating a common approach to evaluating the bioactivity of this class of compounds. nih.gov

Table 1: Examples of In Vitro Cellular Assays Relevant to this compound Research

| Assay Type | Purpose | Functional Readout | Reference |

| MTT Assay | To assess cytotoxicity and cell viability. | Measures the reduction of tetrazolium dye MTT into formazan (B1609692) by metabolically active cells. nih.gov | nih.gov |

| Confocal Microscopy | To visualize cellular uptake and localization. | Detects fluorescence from labeled conjugates (e.g., FITC-labeled) within cellular compartments. | |

| Cell Adhesion Assay | To identify molecules that interfere with cell binding. | Measures the ability of cells to adhere to a substrate, which can be inhibited by antagonists. | creative-peptides.com |

| Melanin Content Assay | To quantify the effect on melanin synthesis in specialized cells. | Spectrophotometric measurement of melanin extracted from cultured cells after treatment. nih.gov | nih.gov |

The interaction of this compound with enzymes is a key area of investigation. As an amino acid amide, it can serve as a substrate for amidase enzymes. Research has identified a thermostable d-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis BCS-1 that actively hydrolyzes D-phenylalaninamide. nih.gov This enzyme demonstrates high catalytic efficiency for the compound. nih.gov The study of such enzymes is important for applications like the kinetic resolution of racemic mixtures to produce optically pure D-amino acids. nih.gov

The general mechanism of action for compounds like this compound can involve the modulation of specific molecular targets, including enzymes and receptors, leading to changes in biochemical pathways. The related compound, D-phenylalanine, has been studied as a putative inhibitor of enkephalin-degrading enzymes like carboxypeptidases, which could potentiate the effects of endogenous opioid peptides. nih.gov While this compound itself is a derivative, its structural similarity suggests potential interactions with proteases and peptidases.

Table 2: Kinetic Parameters of Amidase Activity on d-alaninamide (as a reference for d-amino acid amide hydrolysis)

| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (mM-1 min-1) | Reference |

| d-stereospecific alanine amidase | d-alaninamide | 14.5 ± 0.2 | 7,946 ± 217 | 544.4 ± 5.5 | nih.gov |

Note: This table shows data for a related substrate, illustrating the kinetic analysis applied to d-amino acid amides.

This compound and similar peptide fragments are explored for their utility in advanced drug delivery systems. frontiersin.org Their incorporation into peptide structures can enhance properties like enzymatic stability. frontiersin.org One strategy involves conjugating the compound to carrier peptides, such as cell-penetrating peptides, to improve the transport of therapeutic agents across cell membranes.

Furthermore, the self-assembly properties of short peptides containing phenylalanine derivatives are leveraged to create nanostructures like hydrogels. frontiersin.org These hydrogels can encapsulate therapeutic molecules and are often designed to be stimuli-responsive, releasing their cargo under specific physiological conditions, such as a change in pH. frontiersin.orgmdpi.com The inherent biocompatibility and biodegradability of peptide-based systems make them attractive for developing novel nanocarriers for drugs and genes. mdpi.com

Table 3: Strategies for Utilizing Phenylalanine Derivatives in Drug Delivery

| Delivery System | Strategy | Purpose | Reference |

| Peptide Conjugates | Covalent linkage to carrier peptides (e.g., cell-penetrating peptides). | To enhance cellular uptake of a therapeutic cargo. | |

| Self-Assembled Hydrogels | Formation of fibrous nanostructures under physiological conditions. | To create a biocompatible matrix for the controlled release of encapsulated drugs. frontiersin.org | frontiersin.org |

| Polymeric Nanoparticles | Encapsulation of hydrophobic drugs within a polymer matrix. | To improve the solubility and bioavailability of therapeutic agents. mdpi.comsigmaaldrich.com | mdpi.comsigmaaldrich.com |

| pH-Responsive Polymers | Incorporation into polymers that change conformation with pH. | To trigger drug release at specific sites with altered pH, such as tumor microenvironments. mdpi.com | mdpi.com |

Enzyme Inhibition or Activation Studies

In Vivo Studies and Efficacy Assessment for this compound

In vivo research transitions from the cellular level to whole organisms, typically using animal models to assess the efficacy and biological responses of a compound.

Animal models are indispensable for evaluating the therapeutic potential of compounds like this compound in a complex biological system. The parent compound, D-phenylalanine, has been evaluated for its antinociceptive (pain-reducing) actions in primate models of acute pain. nih.gov In these studies, monkeys were trained to self-regulate a painful stimulus, allowing researchers to measure changes in their pain threshold after administration of the test compound. nih.gov

In other research, this compound is used as a building block for more complex peptide-based therapeutics that are then tested in animal models. researchgate.net For example, peptides containing D-Phe have been incorporated into ligands designed for imaging and endoradiotherapy of prostate cancer, with subsequent evaluation in mouse models bearing human tumor xenografts. researchgate.net Similarly, derivatives have been incorporated into opioid peptide analogues and evaluated in rodent models to probe their activity at opioid receptors. nih.gov

Pharmacodynamic markers are measurable indicators of a biological response to a drug. In analgesic studies involving D-phenylalanine, a key pharmacodynamic marker is the "tail-flick latency" in rodent models or the "aversive threshold" in primate models, which quantify the animal's response to a painful stimulus. An increase in this latency or threshold indicates an analgesic effect. nih.gov

The biological response is often mediated by the interaction of the compound with specific molecular targets. Research suggests that the analgesic properties of D-phenylalanine may involve interaction with μ-opioid receptors, leading to pain management effects. The compound's ability to inhibit enkephalin-degrading enzymes is another proposed mechanism that would increase the activity of endogenous enkephalins at synaptic locations. nih.gov In the context of cancer research, the biological response of radiolabeled D-Phe-containing peptides is assessed by their specific accumulation in tumor tissues, which can be visualized using imaging techniques like PET scans. researchgate.neturi.edu This accumulation serves as a marker for the presence of the target receptor, such as the prostate-specific membrane antigen (PSMA). researchgate.net

Table 4: Compound Names Mentioned in the Article

Translational Aspects in Preclinical Development

The translational potential of this compound (D-phenylalaninamide hydrochloride) from preclinical findings to clinical applications is a key area of investigation. This process involves bridging the gap between basic laboratory research and its practical use in therapeutic contexts. wisc.edunih.gov The core of this translational effort lies in utilizing preclinical models that are relevant to human diseases and identifying biomarkers that can predict treatment response. chdifoundation.orgeuropa.eu

Research into this compound and its derivatives often focuses on their interaction with biological systems, making them valuable for studies in neurotransmitter modulation and pain management. chemimpex.com Its structural similarity to natural amino acids allows for potential integration into biological pathways. chemimpex.com The journey from a laboratory concept to a clinical candidate involves several stages, including preclinical testing to establish efficacy and an Investigational New Drug (IND) application process. wisc.edu

A significant aspect of preclinical development is the use of various model systems to predict how a compound will behave in humans. chdifoundation.org For compounds like this compound, this includes in vitro assays to assess cellular effects and in vivo animal models that mimic human conditions. researchgate.net For instance, the evaluation of phenylalanine derivatives has involved studies in rodent models to assess their pharmacokinetic profiles.

The development of derivatives is a common strategy to enhance therapeutic properties. For example, modifications of the core phenylalanine amide structure have been explored to improve activity against various targets, including mycobacteria. nih.gov Structure-activity relationship (SAR) studies are crucial in this phase to understand how chemical modifications influence biological activity. nih.gov These studies provide insights into the structural features required for desired effects, such as biased agonism at specific receptors. nih.gov

The table below summarizes key translational considerations in the preclinical development of compounds like this compound.

| Translational Aspect | Preclinical Approach | Objective | Example Study Area |

| Model Relevance | Use of in vivo animal models that mimic human disease states. | To predict efficacy and understand the mechanism of action in a complex biological system. chdifoundation.org | Rodent models for neurological conditions or pain. mdpi.com |

| Biomarker Discovery | Identification of molecular signatures that correlate with compound activity. | To develop predictive measures for patient response and to monitor therapeutic effects. chdifoundation.org | Changes in neurotransmitter levels or enzyme activity. chemimpex.com |

| Pharmacokinetics | Analysis of absorption, distribution, metabolism, and excretion (ADME) in animal models. | To understand the compound's profile in a living system, which is crucial for determining its potential clinical use. | LC-MS/MS quantification of plasma and tissue concentrations. |

| Derivative Optimization | Synthesis and evaluation of structurally related compounds. | To improve potency, selectivity, and pharmacokinetic properties. nih.gov | Creation of lipidated derivatives to enhance G protein biased agonism. nih.gov |

The ultimate goal of this translational research is to gather sufficient evidence to support the transition to human clinical trials. wisc.edufightingblindness.org This includes demonstrating a compound's potential efficacy in relevant preclinical models and establishing a foundational understanding of its biological effects. nih.govnih.gov

Metabolism and Biodistribution of H D Phe Nh2 Hcl

Metabolic Pathways Involving Phenylalanine Derivatives

The metabolism of H-D-Phe-NH2 HCl, a derivative of D-phenylalanine, is intricately linked to the broader pathways of amino acid metabolism. While L-phenylalanine is an essential amino acid readily utilized by the body for protein synthesis and as a precursor for neurotransmitters, the metabolic fate of its D-enantiomer and derivatives like this compound follows distinct routes. webmd.comwikipedia.orgmedicalnewstoday.com

Enzymatic Biotransformation of D-Amino Acid Amides

The primary step in the metabolism of D-amino acid amides involves enzymatic hydrolysis. While specific studies on this compound are limited, research on similar compounds provides insight into the likely biotransformation processes.

D-amino acid oxidase (DAO): This flavoenzyme is a key player in the metabolism of neutral and basic D-amino acids in mammals. frontiersin.orgtandfonline.com It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orgtandfonline.com While DAO's primary substrates are D-amino acids, it is plausible that this compound is first hydrolyzed to D-phenylalanine, which then becomes a substrate for DAO. frontiersin.org DAO is found in various tissues, including the liver, kidney, and brain, as well as at host-microbe interfaces like the intestinal mucosa. frontiersin.orgnih.gov

Amidase Activity: The conversion of the amide group of this compound to a carboxylic acid, yielding D-phenylalanine, is a critical initial step. Studies on Pseudomonas putida have identified L-amidase activity that can stereoselectively hydrolyze L-amino acid amides. core.ac.uk While this specific study did not find evidence for the enzymatic hydrolysis of D-phenylglycine amide, it highlights the existence of enzymes capable of acting on amino acid amides. core.ac.uk It is conceivable that mammalian tissues possess amidases with specificity for D-amino acid amides, although this is an area requiring further investigation.

Enzymatic Synthesis and Resolution: Research into the enzymatic synthesis of D-phenylalanine often utilizes enzymes that could also be involved in its degradation. For example, Phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis can be used for the kinetic resolution of racemic phenylalanine, selectively converting the L-enantiomer. nih.govresearchgate.net This demonstrates the existence of enzymes that can distinguish between the D- and L-forms of phenylalanine.

Role in Amino Acid Metabolism and Intermediates

Once converted to D-phenylalanine, the compound can intersect with general amino acid metabolic pathways. A small amount of D-phenylalanine can be converted to L-phenylalanine in the body, which can then enter the main metabolic stream. wikipedia.org

The major metabolic pathway for L-phenylalanine involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). nih.govmetwarebio.com L-tyrosine is a precursor for the synthesis of important molecules such as dopamine, norepinephrine, and melanin (B1238610). wikipedia.org Any D-phenylalanine that is converted to L-phenylalanine could thus indirectly contribute to these pathways.

The transamination of phenylalanine, forming phenylpyruvic acid, is an alternative, less significant metabolic route. nih.gov This pathway is catalyzed by phenylalanine transaminase. nih.gov The resulting phenylpyruvic acid can then be further metabolized.

| Metabolite | Precursor(s) | Key Enzymes | Significance |

| D-Phenylalanine | This compound | Amidase (postulated) | Primary metabolite, substrate for further reactions |

| L-Phenylalanine | D-Phenylalanine | Racemase (postulated) | Enters mainstream amino acid metabolism |

| Phenylpyruvic acid | Phenylalanine | Phenylalanine transaminase | Alternative metabolic intermediate. nih.gov |

| L-Tyrosine | L-Phenylalanine | Phenylalanine hydroxylase (PAH) | Precursor for neurotransmitters and melanin. wikipedia.org |

Influence on Energy Metabolism Pathways

The metabolism of phenylalanine and its derivatives can influence energy metabolism. metwarebio.com The catabolism of aromatic amino acids intersects with the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. metwarebio.com

In conditions of high phenylalanine levels, such as in phenylketonuria (PKU), there can be an impairment of energy metabolism. nih.gov This includes decreased glucose oxidation and altered activities of enzymes in the Krebs cycle and respiratory chain. nih.gov While this compound is a D-amino acid derivative, its metabolic products could potentially influence these pathways, although likely to a lesser extent than in conditions of high L-phenylalanine accumulation.

Furthermore, studies have shown that large neutral amino acids (LNAAs), including phenylalanine, can affect the levels of branched-chain amino acid transferase (BCAT) in the brain, an enzyme linked to energy metabolism. prekulab.com

Biodistribution and Target Engagement in Biological Systems

The distribution of this compound and its metabolites throughout the body determines its potential biological effects and areas of action.

Tissue Distribution and Clearance Mechanisms

Following administration, D-phenylalanine is absorbed from the small intestine and transported to the liver via the portal circulation. wikipedia.orgwikidoc.org From there, it is distributed to various tissues throughout the body via the systemic circulation. wikipedia.orgwikidoc.org

The clearance of D-phenylalanine and its derivatives from the body is not fully elucidated. However, a fraction of an ingested dose of D-phenylalanine is known to be excreted in the urine. wikidoc.org The kidneys, along with the liver, are likely key organs in the clearance of these compounds. The presence of D-amino acid oxidase in the liver and kidneys supports their role in metabolizing and eliminating D-amino acids. nih.gov

Studies on radiolabeled somatostatin (B550006) analogs containing D-phenylalanine have provided insights into tissue distribution. nih.gov These studies show varying uptake in different organs, including the liver, kidneys, spleen, and pancreas, with clearance primarily through the kidneys. nih.gov While these are larger peptide molecules, the data suggests potential areas of accumulation for D-phenylalanine-containing compounds.

| Organ | Potential Role in Biodistribution | Research Findings |

| Small Intestine | Absorption | D-phenylalanine is absorbed from the small intestine. wikipedia.orgwikidoc.org |

| Liver | Metabolism and Distribution | Primary site of metabolism for many compounds, including phenylalanine derivatives. wikipedia.orgnih.gov |

| Kidneys | Clearance | A fraction of D-phenylalanine is excreted in the urine. wikidoc.org High uptake of some D-Phe containing radiotracers. nih.gov |

| Brain | Target Site | D-phenylalanine can cross the blood-brain barrier. wikidoc.org |

| Various Tissues | Distribution | D-phenylalanine is distributed to various tissues via systemic circulation. wikipedia.orgwikidoc.org |

Blood-Brain Barrier Permeability and Central Nervous System Research

A critical aspect of the biodistribution of this compound is its ability to cross the blood-brain barrier (BBB). Phenylalanine utilizes the large neutral amino acid (LNAA) transport system to enter the brain. wikipedia.orgprekulab.com

Research has shown that D-phenylalanine can cross the BBB, although potentially less efficiently than L-phenylalanine. wikidoc.org Studies using in situ brain perfusion in rats demonstrated that D-phenylalanine competitively inhibits the transport of L-phenylalanine across the BBB. nih.gov This indicates that both isomers share the same transport mechanism. nih.gov

The permeability of peptides containing D-phenylalanine across the BBB has been a subject of investigation. Studies with model peptides have shown a correlation between their permeability across in vitro and in situ BBB models. nih.gov This research suggests that the hydrogen bonding potential of peptides is a key determinant of their ability to cross the BBB. nih.gov The development of peptide-based BBB shuttles often incorporates phenylalanine derivatives to enhance brain delivery. researchgate.net

The ability of D-phenylalanine derivatives to enter the central nervous system has led to research into their potential neurological effects. wikipedia.org

Compound Names Table

| Abbreviation | Full Name |

| This compound | D-Phenylalaninamide hydrochloride |

| D-Phe | D-Phenylalanine |

| L-Phe | L-Phenylalanine |

| DAO | D-amino acid oxidase |

| PAH | Phenylalanine hydroxylase |

| LNAA | Large neutral amino acid |

| BCAT | Branched-chain amino acid transferase |

| TCA | Tricarboxylic acid cycle |

| PKU | Phenylketonuria |

| BBB | Blood-brain barrier |

| PAL | Phenylalanine ammonia-lyase |

| DDO | D-aspartate oxidase |

Pharmacokinetic Modeling in Research Settings

Pharmacokinetic (PK) modeling is a crucial tool in drug development and research, providing a mathematical framework to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. frontiersin.orgmdpi.com For this compound, while specific, publicly available pharmacokinetic models are not extensively detailed, the principles of their application in research settings can be described based on established methodologies like physiologically based pharmacokinetic (PBPK) modeling. frontiersin.org

PBPK models are advanced computational tools that simulate the dynamic processes a compound undergoes in the body. frontiersin.org These models integrate physiological and biochemical data to predict the concentration of a substance over time in various tissues and organs. frontiersin.orgmdpi.com A PBPK model for this compound would be constructed by dividing the body into a series of compartments representing major organs and tissues (e.g., liver, kidneys, brain, muscle), all interconnected by arterial and venous blood flow. frontiersin.org The rate of drug distribution is often assumed to be limited by the blood flow to each tissue. frontiersin.org

The development of such a model requires specific input parameters for the compound . frontiersin.org These parameters are categorized into compound-specific, physiological, and system-specific data. For this compound, key properties like its molecular weight, acid dissociation constant (pKa), and logarithm of the partition coefficient (LogP) would be fundamental inputs to predict its ADME profile. frontiersin.org A critical characteristic of this compound is its noted resistance to enzymatic degradation, which suggests a potentially longer biological half-life compared to similar endogenous compounds. This resistance would be a key parameter influencing its metabolism and clearance within the model. frontiersin.org

The table below illustrates the essential input parameters that would be required to build a PBPK model for this compound in a research context.

Table 1: Essential Input Parameters for a PBPK Model of this compound

This table is illustrative, based on standard PBPK modeling requirements. frontiersin.org

| Parameter Category | Parameter Example | Relevance to this compound Model |

| Compound-Specific | Molecular Weight | Defines the molar dose and influences diffusion rates. |

| LogP (Octanol/Water Partition Coefficient) | Predicts how the compound distributes between fatty (lipid) and aqueous environments. | |

| pKa (Acid Dissociation Constant) | Determines the ionization state at different physiological pH values, affecting membrane permeability. nih.gov | |

| Solubility | Influences the rate and extent of absorption. frontiersin.org | |

| In Vitro Metabolic Stability | Data on resistance to enzymatic degradation informs the clearance rate. | |

| Physiological (Animal Model) | Organ/Tissue Volumes | Defines the size of each compartment in the model. |

| Blood Flow Rates to Tissues | Governs the rate of drug delivery to and from compartments. frontiersin.org | |

| Composition of Tissues (lipid, water content) | Affects the partitioning of the compound into different tissues. | |

| System-Specific | Route of Administration | Defines the input function (e.g., intravenous, oral). |

| Binding to Plasma Proteins | Affects the unbound fraction of the compound available for distribution and clearance. |

By integrating these parameters, a PBPK model can simulate the concentration-time profiles of this compound in plasma and various tissues. These simulations are invaluable for predicting how changes in dose or administration route might affect the compound's biodistribution and for translating findings from animal models to human scenarios. mdpi.com The output of such a model provides detailed insights into the compound's journey through the body.

The interactive table below presents a hypothetical output from a PBPK simulation for this compound in a mouse model, demonstrating the type of data generated. The values are for illustrative purposes to show predicted tissue concentrations at different time points post-administration.

Table 2: Simulated Biodistribution of this compound in a Mouse Model (Hypothetical Data)

Concentrations are expressed as a percentage of the injected dose per gram of tissue (% ID/g). Data is conceptual and based on typical outputs from PBPK models in preclinical studies. nih.govnih.gov

This type of modeling allows researchers to perform sensitivity analyses, identifying which parameters most significantly influence the pharmacokinetic profile. nih.gov Ultimately, pharmacokinetic modeling serves as a powerful predictive tool in research settings, enabling a more mechanistic understanding of a compound's behavior in vivo and guiding further experimental studies. mdpi.com

Analytical Methods and Characterization in H D Phe Nh2 Hcl Research

Chromatographic Techniques for Analysis

Chromatography is an indispensable tool in the analysis of H-D-Phe-NH2 HCl, enabling the separation of the compound from impurities and its quantification. Due to the polar nature of this amino acid amide, specific chromatographic approaches are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. bsxaminoacids.comcalpaclab.com Reversed-phase HPLC (RP-HPLC) is the most common modality used. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

For this compound, a C18 column is frequently the stationary phase of choice. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), often with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. sielc.comnih.gov Detection is commonly performed using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light. The peptide bond also allows for detection at low wavelengths, typically around 214 nm. Purity levels for research-grade this compound are generally expected to be ≥95-98% as determined by HPLC. bsxaminoacids.comcalpaclab.com

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates based on polarity. |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase for retaining the analyte. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes the compound from the column. |

| Additive | 0.1% Trifluoroacetic Acid (TFA) | Improves peak shape and resolution. |

| Detection | UV Absorbance at ~214-254 nm | Quantifies the analyte based on its chromophore. |

Research findings demonstrate that modifying mobile phase components, such as pH and the concentration of additives like triethylamine, can predictably affect column selectivity, allowing for the optimization of chromatographic conditions to resolve specific impurities. nih.gov For polar analytes like this compound, alternative techniques such as hydrophilic interaction chromatography (HILIC) can also be employed, which uses a polar stationary phase and a largely organic mobile phase to improve retention. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids and their amides like this compound are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to GC analysis. jfda-online.com

Derivatization serves to replace active hydrogens on the amine and amide groups with nonpolar moieties, thereby increasing the compound's volatility. Common derivatization methods include silylation (e.g., using MTBSTFA) or acylation (e.g., using acetic anhydride (B1165640) or trifluoroacetic anhydride). jfda-online.comshimadzu.com

Table 2: Derivatization Agents for GC-MS Analysis of Amino Acid Analogs

| Derivatization Agent | Abbreviation | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH2, -OH, -SH | tert-butyldimethylsilyl (TBDMS) |

| Acetic Anhydride | - | -NH2, -OH | Acetyl |

This table is based on common derivatization strategies for polar molecules like amino acids for GC-MS analysis. shimadzu.com

Once derivatized, GC-MS is particularly useful for isotopic analysis, such as determining the enrichment of stable isotopes (e.g., ¹³C, ²H) in metabolic studies. shimadzu.com The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer then separates ions based on their mass-to-charge ratio. This allows for the precise quantification of different isotopic variants of the molecule. shimadzu.com While GC-MS is highly effective, alternative methods like Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/ToF-MS) can also be used for measuring isotope ratios in underivatized phenylalanine, offering a simpler and more rapid approach. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are essential for the definitive identification and structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. core.ac.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. core.ac.uknih.gov

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, characteristic signals include those for the aromatic protons of the phenyl ring (typically in the δ 7.2–7.4 ppm range) and the protons of the amino acid backbone (e.g., CH₂ protons at δ 3.1–3.3 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. core.ac.uk

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scispace.comresearchgate.net It is crucial for determining the molecular weight of this compound and providing structural information through the analysis of fragmentation patterns. free.fr

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecule with very high accuracy (e.g., to 0.00001 mass units), which allows for the calculation of its exact elemental composition. This serves as a powerful confirmation of the molecular formula.

When subjected to ionization in the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. scispace.com The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of these fragmentation patterns can confirm the presence of key structural units, such as the phenyl group and the amide functionality. scispace.comresearchgate.net

Table 3: Key Mass Spectrometry Data for this compound

| Analysis Type | Information Obtained | Significance |

|---|---|---|

| Molecular Ion Peak | Mass of the intact molecule | Confirms the molecular weight. free.fr |

| High-Resolution MS (HRMS) | Exact mass and elemental composition | Provides unambiguous confirmation of the molecular formula. |

| Fragmentation Pattern | Masses of structural fragments | Elucidates the connectivity and confirms functional groups. scispace.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Specific chemical bonds absorb infrared radiation at characteristic frequencies. For this compound, IR spectra would show characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (amide I band), N-H bending (amide II band), and C-H stretching/bending from the aromatic ring and alkyl backbone. mpg.delibretexts.org

UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. mpg.de The phenyl ring in this compound contains a π-electron system that absorbs UV light, typically showing a characteristic absorbance maximum in the UV region (around 250-270 nm). mdpi.com As mentioned previously, the absorbance of the peptide bond at lower wavelengths (~214 nm) is also utilized for detection in HPLC.

These spectroscopic methods serve as rapid and reliable tools for confirming the presence of key functional groups and for the quantification of the compound in solution. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Advanced Analytical Techniques for Complex Biological Samples

The quantitative and qualitative analysis of this compound in complex biological matrices, such as plasma, serum, and tissue homogenates, necessitates the use of highly sensitive and selective analytical methods. The inherent complexity of these samples, containing a multitude of endogenous substances like proteins, lipids, salts, and other metabolites, can significantly interfere with the detection of the target analyte. Therefore, advanced analytical techniques, particularly those coupling chromatographic separation with mass spectrometric detection, are indispensable for reliable and accurate measurements.

The primary challenges in analyzing this compound in biological samples include achieving efficient extraction from the matrix, separating it from its endogenous L-enantiomer and other interfering components, and detecting it with high sensitivity. The deproteinization of the sample is a critical first step to prevent the degradation of proteins and eliminate sources of ion suppression in mass spectrometry. nih.gov Methods like precipitation with organic solvents (e.g., acetonitrile or methanol) or acids, followed by centrifugation, are commonly employed. nih.govnih.gov For cleaner extracts and to concentrate the analyte, solid-phase extraction (SPE) is a frequently used sample preparation strategy for peptides and similar small molecules in plasma. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules like this compound in biological fluids due to its superior sensitivity, selectivity, and speed. nih.gov This technique involves a liquid chromatography (LC) system to separate the analyte of interest from other components in the sample, followed by a tandem mass spectrometer (MS/MS) for detection and quantification.

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. mdpi.com A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile is commonly used. mdpi.comnih.gov

For chiral compounds like H-D-Phe-NH2, achieving enantiomeric separation from the naturally occurring L-phenylalanine and its derivatives is crucial. This can be accomplished using chiral stationary phases (CSPs). nih.gov Pirkle-type CSPs, for instance, can separate enantiomers through π-π interactions and hydrogen bonding. nih.gov The choice of mobile phase is also critical for effective chiral separation. nih.govunibuc.ro

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and detected by the mass spectrometer. nih.govnih.gov The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. This minimizes interference from matrix components. nih.gov

A summary of typical LC-MS/MS parameters that would be applied for the analysis of this compound in plasma, based on methods for similar short peptides, is presented below. mdpi.comnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis in Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile followed by Solid-Phase Extraction (SPE) |

| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) or Chiral Stationary Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 - 1.2 mL/min |

| Injection Volume | 5 - 30 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is a composite representation based on established methods for similar analytes. mdpi.comnih.govnih.gov

Method Validation and Performance

Any quantitative method for this compound in a biological matrix must be rigorously validated according to international guidelines to ensure its reliability. nih.govmdpi.com Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, and matrix effect.

The linearity of an LC-MS/MS method is typically assessed over a specific concentration range, with correlation coefficients (r) expected to be greater than 0.99. mdpi.com The sensitivity is defined by the LLOQ, which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov

The table below shows typical performance data from validated LC-MS/MS methods for the quantification of small molecules and peptides in human plasma, which would be the target for a method analyzing this compound.

Table 2: Representative Performance Characteristics of LC-MS/MS Methods in Biological Matrix Analysis

| Performance Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra- and Inter-Assay Precision (CV%) | < 15% ( < 20% at LLOQ) |

| Intra- and Inter-Assay Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | > 85% |

Data compiled from representative LC-MS/MS validation studies for similar analytes. mdpi.comnih.govmdpi.com

Other Advanced Techniques

While LC-MS/MS is the predominant technique, other methods can be applied. High-Performance Liquid Chromatography (HPLC) with fluorescence detection following derivatization with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for the sensitive determination of D-amino acids in biological samples. nih.gov Capillary electrophoresis (CE), particularly when coupled with mass spectrometry (CE-MS), offers high separation efficiency and is another powerful tool for analyzing charged species like this compound in complex mixtures. researchgate.net

Toxicology and Safety Considerations in H D Phe Nh2 Hcl Research

Cellular Toxicity Mechanisms

The cytotoxicity of peptides can be influenced by their stereochemistry—the spatial arrangement of their atoms. The inclusion of D-amino acids, such as in H-D-Phe-NH2 HCl, can significantly alter a peptide's interaction with cellular structures. Generally, peptides composed of D-amino acids may exhibit reduced cytotoxicity against mammalian cells compared to their all-L-amino acid counterparts. nih.gov This is often attributed to the disruption of stable secondary structures, like α-helices, which can reduce unwanted interactions with mammalian cell membranes. nih.gov

A specific mechanism of cellular toxicity has been identified for a closely related dipeptide, Glycyl-D-phenylalanine-2-naphthylamide (Gly-D-Phe-2-NNap). This compound has been shown to be a specific lytic agent for lysosomes. nih.gov It is proposed that the molecule acts as a lysosomotropic substance, meaning it preferentially accumulates within lysosomes. nih.gov From inside this organelle, it is thought to attack the lysosomal membrane, leading to the release of enzymes and subsequent cell death. nih.gov This cytotoxic effect was demonstrated in Vero cells and was specifically inhibited by substances that increase intralysosomal pH, such as chloroquine (B1663885) and nigericin, supporting the lysosome-specific mechanism. nih.gov Notably, the compound did not affect other cellular organelles like mitochondria or peroxisomes. nih.gov

Standard in vitro assays are employed to quantify the cytotoxicity of compounds like this compound. These methods provide baseline information on a compound's harmful effects on cells.

Table 1: Common In Vitro Cytotoxicity Assays

| Assay Type | Principle | Measured Biomarker/Effect | Reference |

| MTT Assay | Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a colored formazan (B1609692) product. | Cell viability | mdpi.com |

| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. | Cell lysis/membrane damage | mdpi.com |

| Hemolysis Assay | Measures the lysis of red blood cells (hemolysis) caused by the compound, leading to the release of hemoglobin. | Hemotoxicity | mdpi.com |

| ATP-Based Assay | Quantifies the amount of adenosine (B11128) triphosphate (ATP), the cell's energy currency, which is indicative of the number of viable cells. | Cell viability | mdpi.com |

Off-Target Effects and Selectivity Profiles

Selectivity is a critical aspect of a compound's safety profile, referring to its ability to interact with its intended biological target with minimal binding to other, "off-target" molecules, which could lead to unwanted effects. mdpi.com For this compound, the primary biological target has been identified as the μ-opioid receptor. The compound's mode of action involves binding to these receptors and inducing their desensitization.

The stereochemistry of this compound plays a significant role in its selectivity. The presence of a D-amino acid can enhance resistance to degradation by endogenous proteases, which typically recognize L-amino acids. mdpi.comnih.gov This increased stability can prolong the compound's activity. Furthermore, as mentioned previously, the altered secondary structure resulting from the D-amino acid can reduce non-specific interactions with mammalian cell membranes, thereby decreasing broad-spectrum cytotoxicity and improving the selectivity profile. nih.gov Peptides with D-amino acids have been shown to have a lower potential for aggregation in solution, which also correlates with reduced toxicity against mammalian cells. nih.gov

Research into related compounds provides further insight into selectivity. For instance, studies on piscidin-1, a phenylalanine-rich peptide, showed that substituting specific L-phenylalanine residues with other amino acids could dramatically reduce hemolytic activity while retaining desired antimicrobial effects, highlighting how minor structural changes can fine-tune a peptide's selectivity. plos.org

Table 2: Factors Influencing Selectivity of D-Amino Acid-Containing Peptides

| Factor | Influence on Selectivity | Mechanism | Reference |

| D-Amino Acid Configuration | Enhances selectivity | Disrupts stable secondary structures (e.g., α-helices), reducing non-specific membrane interactions. Reduces potential for peptide aggregation. | nih.gov |

| Primary Target Interaction | Defines intended activity | Specific binding to a designated receptor (e.g., μ-opioid receptor) determines the primary biological effect. | |

| Enzymatic Stability | Increases target residence time | Resistance to degradation by proteases that target L-amino acids. | mdpi.comnih.gov |

Biomarker Identification for Toxicity Assessment

Biomarkers are measurable indicators that can be used to assess the toxicity of a compound during preclinical and clinical studies. agriscigroup.us They can signal structural or functional changes in cells or tissues in response to chemical exposure. nih.gov The identification of specific biomarkers for this compound toxicity is essential for monitoring its safety.

In the U.S. Environmental Protection Agency's (EPA) ToxCast program, D-phenylalaninamide hydrochloride was screened for developmental toxicity using an in vitro human pluripotent stem cell-based assay. A key biomarker measured in this system was the ratio of two amino acids, ornithine and cystine (ORN/CYSS), with alterations in this ratio indicating potential developmental toxicity.

For peptide compounds, general biomarkers of cellular stress and inflammation are often relevant. For example, in a study assessing the skin irritation potential of a copper peptide, significant upregulation of the following biomarkers was observed after treatment:

Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8) : Cytokines that are key mediators of inflammation. researchgate.net

HSPA1A (Hsp70) : A heat shock protein that indicates cellular stress. researchgate.net

FOSL1 (Fra-1) : A transcription factor component involved in cellular stress responses. researchgate.net

Other potential biomarkers for assessing neurotoxicity, should the compound be intended for neurological applications, include N-acetylaspartate (NAA), an indicator of neural cell function, and DJ-1/PARK7, an oxidative stress indicator. frontiersin.org

Table 3: Potential Biomarkers for Toxicity Assessment of this compound

| Biomarker Category | Specific Biomarker | Biological Relevance | Reference |

| Developmental Toxicity | Ornithine/Cystine (ORN/CYSS) Ratio | Indicator of metabolic disruption in developing cells. | |

| Inflammation/Irritation | IL-1α, IL-8 | Pro-inflammatory cytokines indicating an immune response. | researchgate.net |

| Cellular Stress | HSPA1A (Hsp70) | Heat shock protein upregulated in response to cellular stress. | researchgate.net |

| Cellular Stress | FOSL1 | Component of the AP-1 transcription factor, involved in stress and proliferation pathways. | researchgate.net |

| General Cytotoxicity | Lactate Dehydrogenase (LDH) | Cytosolic enzyme released upon cell membrane damage. | mdpi.com |

| Neurotoxicity | N-acetylaspartate (NAA) | Metabolite abundant in neurons; levels can indicate neural cell health. | frontiersin.org |

| Oxidative Stress | DJ-1/PARK7 | Protein that protects against oxidative stress-induced cell death. | frontiersin.org |

Future Directions and Emerging Research Areas for H D Phe Nh2 Hcl

Exploration of Novel Biological Applications

While H-D-Phe-NH2 HCl is recognized as a crucial component in peptide synthesis, emerging research is uncovering its potential in a broader range of biological contexts. Scientists are actively exploring its utility beyond a mere structural element, investigating its intrinsic bioactivity and its role as a precursor to complex therapeutic agents.

One of the most promising areas is in neurobiology. Researchers are utilizing D-Phenylalaninamide hydrochloride to investigate mood disorders and cognitive functions, with its ability to cross the blood-brain barrier making it a valuable candidate for studying the biochemical pathways of mental health. chemimpex.com Furthermore, it is being studied for its potential analgesic properties, particularly for chronic and neuropathic pain. chemimpex.comjst.go.jp Research has shown that derivatives of D-phenylalaninamide can act as potent inhibitors of the NaV1.7 sodium channel, a key target in pain signaling, demonstrating significant analgesic effects in preclinical models. jst.go.jp

The application of this compound extends to infectious diseases. It has been used as a scaffold to develop Nα-aroyl-N-aryl-phenylalaninamides (AAPs), a class of compounds that potently and selectively inhibit the RNA polymerase (RNAP) of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This opens a new avenue for developing non-Rifampin-related antibiotics to combat drug-resistant tuberculosis. nih.gov Additionally, its potential as a tachykinin antagonist suggests it could be useful in treating a wide array of disorders, including inflammatory diseases, gastrointestinal conditions like Crohn's disease, and vascular disorders such as migraines. googleapis.com The self-assembly properties of peptides containing phenylalanine are also being harnessed for applications in tissue engineering and as controlled drug delivery systems. frontiersin.org

Table 1: Emerging Biological Applications of this compound and its Derivatives